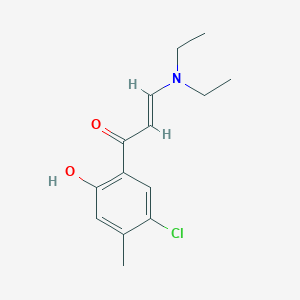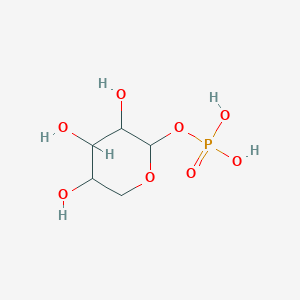
1-(2-aminopropanoyl)-N-(4-nitrophenyl)pyrrolidine-2-carboxamide;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
H-Ala-Pro-pNA HCl: is a synthetic compound consisting of the amino acids alanine and proline, linked to p-nitroaniline (pNA) and hydrochloride (HCl). This compound is commonly used as a chromogenic substrate for the enzyme dipeptidyl peptidase IV (DPP IV), which plays a crucial role in various biological processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of H-Ala-Pro-pNA HCl involves the coupling of alanine and proline to p-nitroaniline. The reaction typically requires the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the peptide bond. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under controlled temperature conditions .
Industrial Production Methods: In industrial settings, the production of H-Ala-Pro-pNA HCl follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers to ensure high yield and purity. The final product is purified using chromatographic techniques and crystallized to obtain the hydrochloride salt form .
Analyse Chemischer Reaktionen
Types of Reactions: H-Ala-Pro-pNA HCl undergoes various chemical reactions, including hydrolysis, oxidation, and reduction. The hydrolysis reaction is particularly significant as it involves the cleavage of the peptide bond by enzymes such as DPP IV, resulting in the release of p-nitroaniline .
Common Reagents and Conditions:
Hydrolysis: Enzymatic hydrolysis using DPP IV in a buffered aqueous solution at physiological pH.
Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) can be used under mild conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) can be employed under controlled conditions.
Major Products Formed:
Hydrolysis: p-Nitroaniline and the corresponding dipeptide.
Oxidation: Oxidized forms of the peptide and p-nitroaniline.
Reduction: Reduced forms of the peptide and p-nitroaniline.
Wissenschaftliche Forschungsanwendungen
Chemistry: H-Ala-Pro-pNA HCl is widely used as a substrate in enzymatic assays to study the activity of DPP IV and other serine proteases. It serves as a model compound to investigate peptide bond cleavage and enzyme kinetics .
Biology: In biological research, this compound is used to study the role of DPP IV in various physiological processes, including glucose metabolism and immune response. It is also employed in the characterization of other proteases and peptidases .
Medicine: H-Ala-Pro-pNA HCl is used in diagnostic assays to measure DPP IV activity in clinical samples. This is particularly relevant in the context of diseases such as diabetes and cancer, where DPP IV activity is altered .
Industry: In the pharmaceutical industry, this compound is used in the development of DPP IV inhibitors, which are potential therapeutic agents for the treatment of type 2 diabetes. It is also used in quality control processes to ensure the efficacy of enzyme-based products .
Wirkmechanismus
H-Ala-Pro-pNA HCl exerts its effects by serving as a substrate for DPP IV and other serine proteases. The enzyme cleaves the peptide bond between proline and p-nitroaniline, resulting in the release of p-nitroaniline, which can be quantitatively measured due to its chromogenic properties. This cleavage reaction is crucial for studying enzyme kinetics and inhibitor efficacy .
Vergleich Mit ähnlichen Verbindungen
H-Ala-Ala-Pro-pNA HCl: Another chromogenic substrate used for similar enzymatic assays.
N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide: Used in the study of chymotrypsin and other proteases.
Uniqueness: H-Ala-Pro-pNA HCl is unique due to its specific substrate properties for DPP IV, making it highly valuable in the study of this enzyme. Its chromogenic nature allows for easy detection and quantification of enzymatic activity, which is not always possible with other substrates .
Eigenschaften
IUPAC Name |
1-(2-aminopropanoyl)-N-(4-nitrophenyl)pyrrolidine-2-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O4.ClH/c1-9(15)14(20)17-8-2-3-12(17)13(19)16-10-4-6-11(7-5-10)18(21)22;/h4-7,9,12H,2-3,8,15H2,1H3,(H,16,19);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYWOEAKMMDWWIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCC1C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(9,10,13-Triacetyloxy-8,12,15,15-tetramethyl-4-methylidene-5-tricyclo[9.3.1.03,8]pentadec-11-enyl) acetate](/img/structure/B12322519.png)
![N-[5-hydroxy-4-phenylmethoxy-6-(phenylmethoxymethyl)-2-prop-2-enoxyoxan-3-yl]acetamide](/img/structure/B12322525.png)
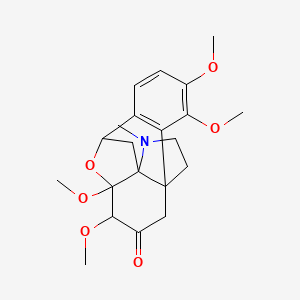
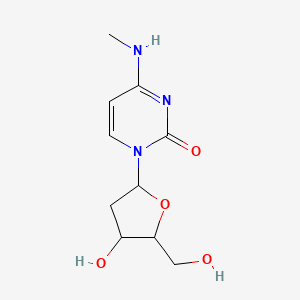

![(8-Hydroxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl) benzoate](/img/structure/B12322539.png)

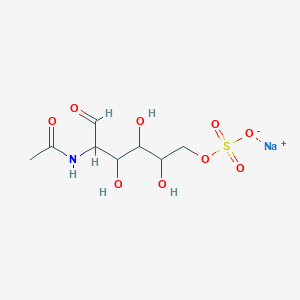
![3-hydroxy-4-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one](/img/structure/B12322560.png)
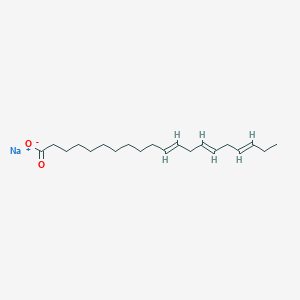

![4-R-8-Hydro-9-[bis(trimethylsiloxy)methylsilyl]limonene](/img/structure/B12322575.png)
